molecular formula C17H18N4O3 B4170593 N-(6-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide

N-(6-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide

Cat. No.: B4170593
M. Wt: 326.35 g/mol
InChI Key: SZOGTGLDXZGLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide is a complex organic compound that features a pyridine ring, a nitro group, and a pyrrolidine ring attached to a benzamide core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the benzamide structure.

    Substitution: Introduction of the pyrrolidine and pyridine rings.

Industrial Production Methods

Industrial production would likely involve optimizing these reactions for yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The compound can be reduced under specific conditions to modify the nitro group.

    Substitution: The pyridine and pyrrolidine rings can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, palladium on carbon.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Amines: From reduction of the nitro group.

    Halogenated derivatives: From substitution reactions.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The nitro group and pyridine ring are often involved in binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridinyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
  • N-(6-methyl-2-pyridinyl)-3-amino-4-(1-pyrrolidinyl)benzamide

Uniqueness

The presence of the nitro group and the specific substitution pattern on the benzamide core may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-12-5-4-6-16(18-12)19-17(22)13-7-8-14(15(11-13)21(23)24)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOGTGLDXZGLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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